4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a benzyl-benzodiazolyl group at the 4-position and a 3-methoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-22-11-7-10-21(18-22)27-26(32)30-16-14-29(15-17-30)25-28-23-12-5-6-13-24(23)31(25)19-20-8-3-2-4-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPAEUDQDKANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
This compound features a benzodiazole moiety, which is often associated with various biological activities, including anti-cancer and neuroprotective effects.
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.99 | Apoptosis via mitochondrial pathway |
| Compound B | HeLa | 2.5 | Inhibition of tubulin polymerization |
| Target Compound | BT-474 | 0.99 | Induction of apoptosis through cell cycle arrest |
One study highlighted that the target compound exhibited an IC50 value of 0.99 µM against the BT-474 breast cancer cell line, suggesting potent cytotoxicity .
Neuroprotective Effects
The benzodiazole structure is also linked to neuroprotective effects. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer’s.
In vitro studies demonstrated that derivatives could inhibit AChE effectively, with reported IC50 values ranging from 5 to 10 µM for related compounds . This dual inhibitory action on both AChE and butyrylcholinesterase (BuChE) presents a potential therapeutic avenue for treating Alzheimer’s disease.
Study on Prostate Cancer
In a recent study focusing on benign prostatic hyperplasia (BPH), a related piperazine derivative was evaluated for its effects on prostate growth. The compound demonstrated significant inhibition of prostate volume and induced apoptosis in prostate cells through an α1-adrenoceptor-independent mechanism . This suggests that the target compound may share similar pathways for therapeutic efficacy in prostate-related conditions.
Mechanistic Insights
Mechanistic studies have shown that piperazine derivatives can induce apoptosis by modulating various signaling pathways. For example, compounds have been reported to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells . The ability to affect cell cycle regulation further enhances their potential as anticancer agents.
Scientific Research Applications
Neuropharmacological Studies
Research has indicated that piperazine derivatives can exhibit significant effects on the central nervous system (CNS). Compounds similar to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide have been studied for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity towards serotonin receptors, which are crucial for mood regulation.
Anticancer Activity
The benzodiazole component in this compound suggests potential anticancer properties. Recent studies have explored the synthesis of related compounds that demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and mitochondrial pathways .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Neuropharmacological Effects
A study examined the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that specific modifications in the piperazine ring led to enhanced anxiolytic effects compared to standard treatments like diazepam, suggesting the potential of these compounds in treating anxiety disorders.
Case Study 2: Anticancer Screening
In vitro tests were conducted on various synthesized derivatives of benzodiazole-piperazine compounds against breast cancer cell lines (e.g., MCF-7). One derivative exhibited an IC50 value of 0.99 μM, indicating strong cytotoxicity and suggesting a mechanism involving apoptosis induction . These findings highlight the therapeutic potential of this class of compounds in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A17)
- Structural Differences: Replaces the benzyl-benzodiazolyl group with a quinazolinone-methyl substituent.
- Physical Properties :
- Melting Point: 186.3–188.5 °C (vs. unmeasured for the target compound).
- Yield: ~50% (common for similar syntheses).
4-(1H-Indol-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Structural Differences : Substitutes benzodiazolyl with an indolyl group.
- The benzodiazolyl group in the target compound may offer stronger π-π stacking interactions with receptors .
Comparison with Piperazine-Carboxamide Derivatives
N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)
- Structural Differences : Contains a tert-butylphenyl and chloropyridinyl group instead of benzodiazolyl and 3-methoxyphenyl.
- Pharmacology : A potent TRPV1 antagonist with analgesic properties. The tert-butyl group enhances lipophilicity, whereas the 3-methoxyphenyl in the target compound may improve metabolic stability .
Fluoro/Chloro-Substituted Piperazine-Carboxamides (A2–A6)
- Substituent Effects :
- Fluorophenyl (A2, A3) : Higher yields (52–57%) and melting points (~190–197 °C) compared to chlorophenyl analogs (45–48% yields, ~193–199 °C).
- Chlorophenyl (A4–A6) : Lower solubility due to electronegative Cl, but stronger van der Waals interactions.
Comparison with Heterocyclic Piperazine Derivatives
Benzimidazole-Triazole-Thiazole Hybrids (9a–9e)
- Structural Features : Incorporate triazole and thiazole rings instead of benzodiazolyl.
- Synthesis : Yields ~47–54%, comparable to piperazine-carboxamide derivatives.
- Binding Interactions : Docking studies (e.g., compound 9c) suggest interactions with residues like Ile360 and Asp381 via hydrogen bonding—a feature the benzodiazolyl group in the target compound may replicate .
TRPM8/TRPV1-Targeting Compounds
- BCTC and Clotrimazole : Both inhibit TRPM8/TRPV1 channels. The target compound’s benzodiazolyl group could mimic clotrimazole’s imidazole ring in coordinating metal ions or polar residues .
Data Table: Key Comparative Properties
Q & A
Basic: What are the common synthetic routes for preparing 4-(1-benzyl-1H-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization : Coupling a benzyl-substituted benzimidazole core to the piperazine ring via nucleophilic substitution or amidation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to attach triazole moieties to piperazine derivatives .
- Carboxamide Formation : Reacting the piperazine intermediate with 3-methoxyphenyl isocyanate or activated carbonyl derivatives (e.g., chloroformates) under basic conditions (e.g., DIPEA in DCM) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization (e.g., using Et₂O) to isolate the final product .
Advanced: How can reaction conditions be optimized to improve the yield of piperazine-carboxamide derivatives?
Methodological Answer:
Key optimization strategies include:
- Catalyst Selection : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate enhance reaction efficiency in CuAAC reactions, reducing side products .
- Solvent Systems : Using a 1:2 H₂O:DCM ratio for biphasic reactions improves reagent mixing and reduces hydrolysis .
- Temperature Control : Maintaining ambient temperature during coupling steps minimizes decomposition of heat-sensitive intermediates .
- Workup Adjustments : Sequential washing with brine and drying over anhydrous Na₂SO₄ improves purity before chromatography .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₆H₂₆N₅O₂ at m/z 456.203) .
- X-ray Crystallography : Resolves ambiguous stereochemistry; CCDC deposition (e.g., CCDC-1990392) provides crystallographic data .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, anticancer activity in used MTT assays, while employed microbial inhibition tests.
- Substituent Effects : Fluorine or methoxy groups (e.g., 3-methoxyphenyl in the carboxamide) alter solubility and target binding .
- Orthogonal Validation : Confirm activity via dual assays (e.g., enzyme inhibition + cell viability) and computational docking (e.g., AutoDock Vina for binding affinity predictions) .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition (e.g., hCA I/II in ) .
Advanced: What computational strategies elucidate the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., EGFR tyrosine kinase in ).
- QSAR Modeling : Train models on substituent parameters (e.g., Hammett σ values for methoxy/benzyl groups) to predict bioactivity .
- MD Simulations : Analyze binding stability (e.g., 100-ns trajectories in GROMACS) to prioritize synthetic targets .
Basic: How is the purity of the compound validated post-synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C 68.40%, H 5.70%, N 15.38%) .
- Melting Point : Sharp range (e.g., 180–182°C) confirms crystalline homogeneity .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce batch variability and improve safety for exothermic steps (e.g., azide reactions) .
- Automated Purification : Flash chromatography systems (e.g., Biotage Isolera) standardize compound isolation .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
